3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid
Description
Significance of Pyrazole (B372694) Core in Advanced Organic Synthesis
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the synthesis of a vast array of organic compounds. mdpi.com Its aromatic nature and the presence of multiple reaction sites allow for diverse functionalization, making it a versatile building block for more complex molecules. mdpi.com In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its prevalence in numerous biologically active compounds and FDA-approved drugs. nih.govmdpi.com This includes anti-inflammatory agents like celecoxib, as well as compounds with anticancer, antimicrobial, and antipsychotic properties. mdpi.comnih.gov The ability of the pyrazole ring to act as a bioisostere for other functional groups further enhances its utility in drug design. nih.gov
Importance of Fluorine Substitution in Heterocyclic Chemistry
The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery. nih.govresearchgate.net Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical properties without significantly altering its shape. nih.gov Key effects of fluorination include increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability, which can lead to better bioavailability. nih.govnih.gov The strategic placement of a fluorine atom on a heterocyclic ring, such as pyrazole, can therefore be a critical step in optimizing a compound's therapeutic potential. nih.govresearchgate.net
Overview of Propanoic Acid Functionality in Chemical Scaffolds
The propanoic acid moiety (a three-carbon carboxylic acid) is a common functional group in many organic molecules, including pharmaceuticals. Its carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets like enzymes and receptors. Furthermore, the propanoic acid side chain can improve the aqueous solubility of a compound, a desirable property for drug candidates. nih.gov It can also serve as a flexible linker to connect the core heterocyclic structure to other chemical groups or to mimic the side chains of natural amino acids.
Research Context and Scientific Rationale for Investigating 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid
The scientific rationale for the synthesis and investigation of this compound stems from the synergistic combination of its three core components. The pyrazole ring provides a proven biologically active scaffold. The fluorine atom at the 4-position of the pyrazole ring is anticipated to enhance its metabolic stability and binding affinity. The propanoic acid side chain offers a means to fine-tune the molecule's pharmacokinetic properties and provides a point of attachment for further chemical modifications.
Researchers are likely exploring this compound and its derivatives for a range of therapeutic applications, leveraging the known activities of fluorinated pyrazoles. nih.govresearchgate.net The systematic study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new and more effective therapeutic agents. nih.gov
Interactive Data Table: Properties of Related Compounds
While specific experimental data for this compound is not widely available in public literature, the following table presents data for structurally related compounds to provide context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | 154.17 | 512809-65-3 |
| 3-(4-Amino-1H-pyrazol-1-yl)propanoic acid | C6H9N3O2 | 155.16 | 1006455-84-0 |
| 3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid | C7H11N3O2 | 169.18 | 1514661-11-0 |
| 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | C7H8F3N3O2 | 223.15 | 1006433-82-4 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7FN2O2 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
3-(4-fluoropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7FN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |
InChI Key |
CCQZBZIPCKSOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)F |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies for 3 4 Fluoro 1h Pyrazol 1 Yl Propanoic Acid
Direct Synthetic Pathways for the Target Compound
Direct synthetic strategies aim to construct the target molecule in a convergent manner, often by forming the pyrazole (B372694) ring with the necessary substituents already in place or introduced in a sequential one-pot fashion.
Cyclocondensation Reactions for Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of this synthetic approach, typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov The regioselectivity of this reaction is a critical consideration, especially when using unsymmetrical dicarbonyl compounds. conicet.gov.ar
One common method involves the reaction of a β-ketoester with a hydrazine. To achieve the desired 4-fluoro substitution, a fluorinated 1,3-dicarbonyl precursor is often employed. For instance, the condensation of ethyl 2-fluoro-3-oxobutanoate with a suitable hydrazine derivative can lead to the formation of a 4-fluoropyrazole ring. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.ar
Multicomponent reactions offer an efficient alternative for the synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.gov These reactions can involve the one-pot combination of an aldehyde, a β-ketoester, and a hydrazine to generate the pyrazole core. nih.gov
| Starting Materials | Reagents and Conditions | Product | Key Features |
| Fluorinated 1,3-diketone, Hydrazine | Ethanol or Fluorinated Alcohols (TFE, HFIP) | 4-Fluoropyrazole derivative | Use of fluorinated alcohols improves regioselectivity. conicet.gov.ar |
| Aldehyde, β-ketoester, Hydrazine | Various catalysts (e.g., Yb(PFO)3) | Substituted pyrazole | Efficient one-pot synthesis of polysubstituted pyrazoles. beilstein-journals.org |
| α,β-Unsaturated Ketone, Hydrazine | Acetic Acid | Pyrazole derivative | Michael addition followed by cyclocondensation. beilstein-journals.org |
Strategic Introduction of the Propanoic Acid Side Chain
The propanoic acid side chain can be introduced at the N1 position of the pyrazole ring. This is typically accomplished by reacting a pre-formed 4-fluoropyrazole with a reagent containing the three-carbon acid chain.
A common strategy is the Michael addition of a 4-fluoropyrazole to an acrylic acid derivative, such as methyl acrylate (B77674). This reaction is typically carried out in the presence of a base. The resulting ester can then be hydrolyzed to yield the desired carboxylic acid.
| Reactants | Reagents and Conditions | Intermediate/Product | Reaction Type |
| 4-Fluoropyrazole, Methyl Acrylate | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Methyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate | Michael Addition |
| Methyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate | Acid or Base (e.g., HCl, NaOH), H2O | 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid | Hydrolysis |
Incorporation of the Fluoro-Substituent within the Pyrazole Core
The fluorine atom at the C4 position of the pyrazole ring can be introduced either by using a fluorinated starting material or by direct fluorination of a pre-formed pyrazole.
The use of fluorinated building blocks is a common and often regioselective method. For example, the cyclocondensation of a 2-fluoro-1,3-dicarbonyl compound with a hydrazine derivative directly yields a 4-fluoropyrazole. beilstein-journals.orgnih.gov
Direct fluorination of the pyrazole ring is another approach. This can be achieved using electrophilic fluorinating agents such as Selectfluor®. olemiss.edu The regioselectivity of this reaction can be influenced by the substituents already present on the pyrazole ring.
| Method | Reagents and Conditions | Substrate | Key Features |
| From Fluorinated Building Blocks | 2-Fluoro-1,3-dicarbonyl compound, Hydrazine | N/A | Regioselective formation of the 4-fluoropyrazole ring. beilstein-journals.org |
| Direct Electrophilic Fluorination | Selectfluor® | Pre-formed pyrazole | Harsh conditions may be required. olemiss.edu |
Indirect Synthetic Routes and Precursors
Indirect routes involve the synthesis of a functionalized pyrazole intermediate that is subsequently converted to the target compound.
Derivatization from Pyrazole Carboxylic Acid Intermediates
This approach involves the synthesis of a pyrazole with a carboxylic acid group at a different position, which is then elaborated to the desired propanoic acid side chain. For example, a pyrazole-4-carboxylic acid could be synthesized and then subjected to a series of reactions to extend the carbon chain. researchgate.netresearchgate.netnih.gov
A possible sequence could involve the reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent chain extension via a malonic ester synthesis or a similar method.
| Intermediate | Transformation | Reagents and Conditions | Resulting Functional Group |
| Pyrazole-4-carboxylic acid | Reduction | LiAlH4, THF | Hydroxymethyl group |
| Pyrazole-4-methanol | Halogenation | PBr3, SOCl2 | Halomethyl group |
| Pyrazole-4-methyl halide | Chain Extension | Diethyl malonate, NaOEt; then hydrolysis and decarboxylation | Propanoic acid side chain |
Alkylation Approaches Utilizing Fluoro-Pyrazoles
This method involves the N-alkylation of a pre-synthesized 4-fluoropyrazole with a suitable three-carbon electrophile bearing a protected carboxylic acid or a precursor group. nih.govorganic-chemistry.org
For instance, 4-fluoropyrazole can be deprotonated with a base like sodium hydride and then reacted with an ethyl 3-halopropanoate. The resulting ester is then hydrolyzed to afford the final product.
| Reactants | Reagents and Conditions | Intermediate | Final Step |
| 4-Fluoropyrazole, Ethyl 3-bromopropanoate (B1231587) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate | Hydrolysis to the carboxylic acid |
| 4-Fluoropyrazole, 3-Bromopropanoic acid | Base (e.g., NaOH) | This compound | Direct alkylation with the acid |
Multicomponent Synthesis Strategies for Pyrazole Core Construction
Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.com This strategy enhances pot, atom, and step economy (PASE), making it highly desirable in modern synthetic chemistry. mdpi.com For the construction of the 4-fluoropyrazole core, an MCR could involve the reaction of a fluorine-containing building block, a hydrazine derivative, and a 1,3-dicarbonyl compound or its equivalent.
A general three-component approach to pyrazole synthesis often involves the condensation of a hydrazine, a β-ketoester, and an aldehyde. mdpi.com In the context of the target molecule, a hypothetical four-component reaction could be envisioned, combining hydrazine, a fluorine source, a compound providing the C3-C4-C5 backbone, and a precursor for the side chain. For instance, Bakarat et al. (2018) reported a four-component reaction for pyrazole-dimedone derivatives using a pyrazolone, various aldehydes, and dimedone, mediated by diethylamine (B46881) in water. mdpi.com Similarly, highly substituted pyrano[2,3-c]pyrazoles have been synthesized via five-component reactions involving hydrazine hydrate (B1144303). mdpi.com These examples underscore the versatility of MCRs in creating diverse pyrazole-containing scaffolds, a strategy that could be adapted for the synthesis of the 4-fluoropyrazole core.
| Reaction Type | Components | Key Advantages | Reference Example |
| Four-Component | Hydrazine, Aldehyde, Malononitrile, Ethyl acetoacetate | High efficiency, molecular diversity, step economy | Synthesis of pyrano[2,3-c]pyrazoles mdpi.com |
| Three-Component | Hydrazine, 1,3-Diketone, Aldehyde | Convergent synthesis, rapid assembly of core structure | Synthesis of pyrazolo-quinolines mdpi.com |
| Ugi MCR | Isocyanide, Aldehyde, Amine, Carboxylic Acid | Access to complex, functionalized structures | Synthesis of indenopyrazol-4(1H)-ones mdpi.com |
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry have led to the development of novel techniques that improve the efficiency, selectivity, and environmental footprint of pyrazole synthesis.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. rsc.org This method significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. mdpi.comnih.gov The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. rsc.orgtandfonline.com
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. mdpi.com Under microwave irradiation, these condensation reactions can be completed in significantly shorter times and under milder conditions compared to conventional heating. mdpi.comfip.org For example, the synthesis of dihydropyrazoles from substituted chalcones and hydrazines can be achieved in 15-70 minutes using microwave heating at 100 W, a substantial improvement over conventional methods that may take several hours. mdpi.com This enhanced efficiency is attributed to the direct and uniform heating of the reaction mixture by microwaves. rsc.org
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | 1-24 hours | 30-90% | Reflux | mdpi.com |
| Microwave Irradiation | 15-70 minutes | Good to Excellent | 100 W, 75 °C | mdpi.com |
| Microwave (Solvent-Free) | 3-6 minutes | ~40% | 180 W | fip.org |
Oxidation reactions are crucial in many pyrazole synthesis pathways, particularly for the aromatization of pyrazoline intermediates. mdpi.com Pyrazolines are commonly formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. mdpi.comorganic-chemistry.org These intermediates can then be oxidized to the corresponding stable aromatic pyrazoles. organic-chemistry.org
Various catalytic and stoichiometric oxidizing agents have been employed for this transformation. Molecular oxygen (from air) can be used as a green and atom-economical oxidant, often in the presence of a catalyst or simply by heating in a solvent like DMSO. organic-chemistry.org Other methods include the use of iodine, which mediates an oxidative C-N bond formation. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a broad range of pyrazole derivatives. organic-chemistry.org In some advanced methods, the N-N bond of the pyrazole ring itself is formed through an oxidation-induced coupling reaction, avoiding the use of hydrazine starting materials altogether. researchgate.netnih.gov For instance, a copper-catalyzed oxidative coupling of enamines and nitriles has been shown to produce tetrasubstituted pyrazoles. researchgate.net
"One-pot" synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing the need for purification of intermediates, saving time, and minimizing solvent waste. rsc.org Numerous one-pot procedures have been developed for the synthesis of pyrazole derivatives. organic-chemistry.org
A common one-pot strategy involves the in-situ formation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, followed by cyclization with hydrazine without isolation of the intermediate. rsc.org For example, pyrazoles can be synthesized in a one-pot reaction from arenes and carboxylic acids, which first form ketones and then β-diketones before heterocyclization with hydrazine. rsc.org Another approach is a three-component reaction involving an aldehyde, a ketone, and hydrazine monohydrochloride, where the resulting pyrazoline is oxidized in situ to the pyrazole. organic-chemistry.org Multicomponent reactions, by their nature, are often one-pot procedures, further highlighting the efficiency of these streamlined approaches. fip.orgbiointerfaceresearch.com These methods are highly adaptable and could be applied to the synthesis of this compound by selecting appropriate fluorinated precursors.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis involves two primary disconnections: the N-C bond of the propanoic acid side chain and the bonds forming the pyrazole ring.
Disconnection 1: N-Alkylation
The most straightforward disconnection is the bond between the pyrazole N1 nitrogen and the propanoic acid side chain. This suggests a late-stage N-alkylation of a 4-fluoropyrazole intermediate with a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate or ethyl acrylate (via Michael addition), followed by hydrolysis of the ester to yield the carboxylic acid.
Target Molecule: this compound
Retron: N-C bond
Precursors: 4-Fluoro-1H-pyrazole and Ethyl 3-bromopropanoate (or Ethyl acrylate)
Disconnection 2: Pyrazole Ring Formation
The 4-fluoro-1H-pyrazole core can be disconnected according to the standard [3+2] cycloaddition strategy. This involves breaking the N1-C5 and C3-C4 bonds, leading to a hydrazine component and a 1,3-dicarbonyl or equivalent synthon. The fluorine atom could be introduced via a fluorinated precursor.
Target Intermediate: 4-Fluoro-1H-pyrazole
Retron: [3+2] Cycloaddition
Precursors: Hydrazine and a fluorinated 1,3-dicarbonyl compound, such as 2-fluoro-1,3-propanedial or 3-fluoro-2,4-pentanedione. An alternative precursor could be an α,β-unsaturated carbonyl containing a fluorine atom at the β-position.
Combining these steps, a plausible forward synthesis would involve:
Condensation of a fluorinated β-dicarbonyl compound with hydrazine to form 4-fluoro-1H-pyrazole.
N-alkylation of 4-fluoro-1H-pyrazole with an ethyl 3-halopropanoate or ethyl acrylate.
Hydrolysis of the resulting ester to afford the final product, this compound.
This retrosynthetic pathway relies on well-established reactions in heterocyclic chemistry and provides a logical route to the target compound.
Rigorous Spectroscopic and Structural Characterization of 3 4 Fluoro 1h Pyrazol 1 Yl Propanoic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule.
The predicted ¹H NMR spectrum of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid in a suitable deuterated solvent, such as CDCl₃, would exhibit characteristic signals for the protons of the pyrazole (B372694) ring and the propanoic acid side chain. The pyrazole protons, H-3 and H-5, are expected to appear as doublets due to coupling with the fluorine atom at the C-4 position. The H-3 proton would likely resonate further downfield than the H-5 proton due to the deshielding effect of the adjacent nitrogen atom of the propanoic acid chain. The propanoic acid moiety would show two triplet signals, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-). The methylene group attached to the pyrazole ring (N-CH₂) would be expected at a lower field than the methylene group adjacent to the carboxyl group (-CH₂-COOH). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift.
For the analogue 4-Fluoro-1H-pyrazole , the ¹H NMR spectrum shows two signals for the pyrazole ring protons. rsc.org In contrast, for 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid , the pyrazole ring would show two singlets for the H-3 and H-5 protons, and a singlet for the methyl group protons. The propanoic acid chain would exhibit a similar pattern of two triplets as described for the fluoro analogue.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-3 (pyrazole) | H-5 (pyrazole) | -CH₂- (adjacent to pyrazole) | -CH₂- (adjacent to COOH) | Other Protons |
| This compound (Predicted) | ~7.6 (d) | ~7.4 (d) | ~4.3 (t) | ~2.9 (t) | -COOH (~11-12, br s) |
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | ~7.5 (s) | ~7.3 (s) | ~4.2 (t) | ~2.8 (t) | -CH₃ (~2.1, s) |
| 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | - | ~7.5 (s) | ~4.2 (t) | ~2.8 (t) | -CH₃ (~2.3, s) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.
In the predicted ¹³C NMR spectrum of This compound , the carbon atoms of the pyrazole ring would exhibit distinct signals. The C-4 carbon, directly attached to the fluorine atom, would show a large coupling constant (¹JCF) and a significant downfield shift. The C-3 and C-5 carbons would also be influenced by the fluorine substituent, showing smaller C-F couplings. The propanoic acid chain would display three distinct signals: the carbonyl carbon (-COOH) at the lowest field, and the two methylene carbons (-CH₂-CH₂-) at higher fields.
For comparison, the ¹³C NMR spectrum of pyrazole derivatives shows characteristic shifts for the ring carbons. nih.gov In 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid , the C-4 carbon would be shifted upfield compared to the fluoro analogue, and a signal for the methyl carbon would be observed around 10-15 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-3 (pyrazole) | C-4 (pyrazole) | C-5 (pyrazole) | -CH₂- (adjacent to pyrazole) | -CH₂- (adjacent to COOH) | -COOH | Other Carbons |
| This compound (Predicted) | ~138 (d) | ~155 (d, ¹JCF) | ~128 (d) | ~50 | ~35 | ~175 | - |
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | ~140 | ~110 | ~129 | ~49 | ~34 | ~176 | -CH₃ (~11) |
| 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | ~148 | ~112 | ~127 | ~49 | ~34 | ~176 | -CH₃ (~12) |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
For This compound , a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for related fluoropyrazole systems, this signal is predicted to appear as a singlet at approximately -175 ppm. researchgate.net The precise chemical shift will be influenced by the solvent and the electronic nature of the propanoic acid side chain. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence of the fluorine atom and for studying its interactions within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.
The calculated exact mass of This compound (C₆H₇FN₂O₂) is 174.0491 u.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For This compound , HRMS would be expected to show a molecular ion peak [M+H]⁺ at m/z 175.0569, confirming its elemental composition.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be ideal for the analysis of This compound in complex mixtures, allowing for its separation from impurities and subsequent identification and quantification.
The fragmentation pattern of pyrazole derivatives in mass spectrometry often involves the loss of HCN and N₂ from the molecular ion. For This compound , characteristic fragmentation would likely involve the loss of the carboxyl group (COOH) to give a fragment at m/z 129. The subsequent fragmentation of the pyrazole ring would lead to smaller charged fragments. The analysis of these fragmentation patterns provides valuable structural information.
Interactive Data Table: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-COOH]⁺ | Pyrazole Ring Fragments |
| This compound | 174 | 129 | e.g., 102, 75 |
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 154 | 109 | e.g., 82, 55 |
| 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | 188/190 | 143/145 | e.g., 116/118, 89 |
Based on a comprehensive search of publicly available scientific literature, there is currently no specific experimental data for the compound This compound corresponding to the requested spectroscopic and crystallographic analyses. Detailed research findings, including vibrational spectroscopy (IR/Raman) data and X-ray crystallography structures, for this exact molecule have not been published in the accessible domain.
Therefore, it is not possible to generate the requested article with the specified rigorous, data-driven content for each subsection (3.3, 3.4, 3.4.1, and 3.4.2) while adhering to the strict requirement of focusing solely on "this compound" and providing factual, scientifically accurate information.
To fulfill the user's request, published experimental data would be required, which is not available at this time. Generating such an article without this data would result in speculation or the presentation of information for related but distinct chemical analogues, which would violate the explicit instructions provided.
Advanced Computational and Theoretical Investigations of the 3 4 Fluoro 1h Pyrazol 1 Yl Propanoic Acid System
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications
No specific DFT studies on 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid are currently available in the reviewed literature. Such studies would be invaluable for understanding the molecule's electronic properties, including orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential, which are crucial for predicting its reactivity and intermolecular interactions. For other pyrazole (B372694) derivatives, DFT calculations have been successfully used to investigate geometric parameters, vibrational frequencies, and chemical shifts. tandfonline.comresearchgate.net
Ab Initio Hartree-Fock (HF) Calculations
Similarly, there is a lack of published research employing Ab Initio Hartree-Fock (HF) calculations specifically for this compound. While HF methods provide a fundamental starting point for more advanced computational analyses, their application to this compound has not been documented.
Molecular Modeling and Simulation Approaches
Conformational Analysis and Energy Minimization
A detailed conformational analysis and energy minimization study for this compound is not present in the current body of scientific literature. Such an analysis would be critical for identifying the most stable three-dimensional structures of the molecule, which is essential for understanding its biological activity and physical properties.
Investigation of Reaction Mechanisms via Computational Chemistry
The investigation of reaction mechanisms involving this compound through computational chemistry has not been reported. Computational studies are a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a molecular-level understanding of chemical transformations.
Theoretical Prediction of Spectroscopic Parameters
While theoretical predictions of spectroscopic parameters for various pyrazole derivatives have been shown to correlate well with experimental data, rsc.org no such specific predictions for this compound have been published. Theoretical calculations of NMR, IR, and UV-Vis spectra would be highly beneficial for the structural characterization of this compound.
Exploration of Chemical Reactivity and Derivatization Pathways for 3 4 Fluoro 1h Pyrazol 1 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The propanoic acid side chain provides a readily accessible handle for various chemical modifications typical of carboxylic acids. These transformations are fundamental in creating esters, amides, and other related derivatives, and also allow for studies into the stability of the molecule through decarboxylation.
The carboxylic acid moiety of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid can be readily converted into its corresponding esters through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net This equilibrium-driven reaction is typically performed using an excess of the alcohol to favor the formation of the ester product. The reactivity of the carboxylic acid is influenced by steric hindrance around the carboxyl group; however, for this particular compound, the linear propanoic chain presents minimal steric impediment. researchgate.net
Alternative methods for esterification that avoid the use of strong acids include reaction with alkyl halides in the presence of a base or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol.
Below is a table illustrating potential esterification products of this compound with various alcohols.
| Reactant Alcohol | Catalyst/Conditions | Product Name |
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate |
| Ethanol | HCl (cat.), Reflux | Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate |
| Isopropanol | H₂SO₄ (cat.), Reflux | Isopropyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate |
| Benzyl alcohol | DCC, DMAP | Benzyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate |
The synthesis of amides from this compound is a key transformation for creating derivatives with altered physicochemical properties. This is generally achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alkoxides, the carboxylic acid typically requires activation.
A common laboratory-scale method involves the use of peptide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). An alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. researchgate.net A wide range of structurally diverse amides can be synthesized using these methods. researchgate.net
The table below presents examples of amidation reactions.
| Reactant Amine | Coupling Agent/Conditions | Product Name |
| Ammonia (B1221849) | EDC, HOBt | 3-(4-Fluoro-1H-pyrazol-1-yl)propanamide |
| Diethylamine (B46881) | SOCl₂, then Et₂NH | N,N-Diethyl-3-(4-fluoro-1H-pyrazol-1-yl)propanamide |
| Aniline | DCC, DMAP | N-Phenyl-3-(4-fluoro-1H-pyrazol-1-yl)propanamide |
| Piperidine | HATU, DIPEA | 1-(3-(4-Fluoro-1H-pyrazol-1-yl)propanoyl)piperidine |
Decarboxylation, the removal of the carboxyl group, from pyrazole-alkanoic acids is a transformation that can be challenging. The stability of the C-C bond connecting the carboxylic acid to the alkyl chain makes this process difficult under mild conditions. Studies on related pyrazole (B372694) carboxylic acids have shown that decarboxylation can be induced under various conditions, including thermal, acidic, basic, or metal-catalyzed protocols. google.com
For instance, copper-catalyzed decarboxylation has been reported for certain pyrazole-4-carboxylic acids, often requiring high temperatures and specific catalysts like copper(I) oxide in a solvent such as quinoline. google.com Acid-catalyzed decarboxylation may proceed at elevated temperatures in the presence of strong mineral acids. google.com Similarly, basic conditions using strong bases at high temperatures can also facilitate this transformation. google.com However, the efficiency of these reactions is highly substrate-dependent, and the propanoic acid structure of the target molecule, where the carboxyl group is not directly attached to the aromatic ring, may require specific and potentially harsh conditions for successful decarboxylation.
Chemical Transformations on the Pyrazole Ring System
The 4-fluoropyrazole ring is an aromatic heterocycle whose reactivity is governed by the electronic effects of the ring nitrogen atoms, the fluorine substituent, and the N-alkyl group. These factors dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.
The pyrazole ring is considered an electron-rich aromatic system and is generally reactive towards electrophilic aromatic substitution (SEAr). wikipedia.org In an unsubstituted pyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. quora.com
In this compound, the C4 position is blocked by a fluorine atom. The regiochemical outcome of further substitution is therefore directed by the combined electronic effects of the existing substituents. The N1-propanoic acid group is weakly activating, while the C4-fluoro group is deactivating via its inductive effect but ortho-para directing due to its resonance effect. The "ortho" positions relative to the fluorine are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions.
Halogenation serves as a representative example of electrophilic aromatic substitution on this ring system. Reaction with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 3- or 5-halogenated products.
The table below outlines potential products from electrophilic halogenation.
| Reagent | Conditions | Major Product(s) |
| N-Bromosuccinimide (NBS) | CCl₄, Initiator | 3-(5-Bromo-4-fluoro-1H-pyrazol-1-yl)propanoic acid and/or 3-(3-Bromo-4-fluoro-1H-pyrazol-1-yl)propanoic acid |
| N-Chlorosuccinimide (NCS) | Acetonitrile, Reflux | 3-(5-Chloro-4-fluoro-1H-pyrazol-1-yl)propanoic acid and/or 3-(3-Chloro-4-fluoro-1H-pyrazol-1-yl)propanoic acid |
| Nitric Acid / Sulfuric Acid | Fuming H₂SO₄ | 3-(4-Fluoro-5-nitro-1H-pyrazol-1-yl)propanoic acid |
Generally, electron-rich aromatic rings like pyrazole are resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov However, the presence of a halogen, such as the fluorine atom at the C4 position, provides a potential site for nucleophilic displacement.
The C-F bond is strong, but the fluoride (B91410) ion is an excellent leaving group. Nucleophilic substitution at the C4 position would involve the displacement of the fluoride ion by a nucleophile. This reaction is challenging on unactivated fluoroarenes but can be facilitated under specific conditions, such as through photoredox catalysis which can promote the reaction with nucleophiles like azoles, amines, or carboxylic acids. nih.gov Strong nucleophiles, such as alkoxides or thiolates, in polar aprotic solvents at elevated temperatures might also effect substitution. The success of such a reaction would depend on the ability of the pyrazole ring system to stabilize the intermediate negative charge (Meisenheimer complex).
The following table details hypothetical products from nucleophilic substitution reactions.
| Nucleophile | Conditions | Potential Product |
| Sodium Methoxide (NaOMe) | DMF, Heat | 3-(4-Methoxy-1H-pyrazol-1-yl)propanoic acid |
| Pyrrolidine | High Temperature, Pressure | 3-(4-(Pyrrolidin-1-yl)-1H-pyrazol-1-yl)propanoic acid |
| Sodium Thiophenoxide (NaSPh) | DMSO, Heat | 3-(4-(Phenylthio)-1H-pyrazol-1-yl)propanoic acid |
Functionalization of the Pyrazole Ring (e.g., formylation)
The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. One of the most significant functionalization methods for pyrazoles is formylation, which introduces a formyl group (-CHO) onto the ring. This is commonly achieved through the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.comorganic-chemistry.org
The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring. organic-chemistry.org
For pyrazole and its derivatives, electrophilic attack preferentially occurs at the C4 position, which possesses the highest electron density. quora.com The fluorine atom at the C4 position in the parent compound, this compound, would likely direct incoming electrophiles to other available positions on the ring, or could potentially be substituted under harsh conditions, though this is less common. However, in a more general context of N-substituted pyrazoles, formylation is a well-established method for introducing a versatile functional group.
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by its attack on the electron-rich pyrazole ring to form an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding pyrazole-carbaldehyde. wikipedia.orgorganic-chemistry.org This formyl group can then serve as a synthetic handle for a wide range of further transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into various other functional groups. mdpi.com
Table 1: Key Aspects of Vilsmeier-Haack Formylation of Pyrazoles
| Feature | Description |
| Reaction Type | Electrophilic Aromatic Substitution |
| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |
| Electrophile | Vilsmeier reagent (a chloroiminium ion) |
| Position of Attack | Typically the C4 position in unsubstituted pyrazoles |
| Product | Pyrazole-4-carbaldehyde |
| Significance | Introduces a versatile formyl group for further synthetic modifications |
Modifications and Extension of the Propanoic Acid Side Chain
The propanoic acid side chain of this compound provides a rich platform for a variety of chemical modifications, including reactions at the carboxylic acid functional group and functionalization of the adjacent alkyl chain.
The carboxylic acid group of the propanoic acid side chain is already in a relatively high oxidation state. Further oxidation would likely lead to cleavage of the C-C bonds under harsh conditions. Therefore, the more pertinent transformations for this functional group are reduction reactions.
The carboxylic acid can be reduced to a primary alcohol. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com The reaction typically proceeds in an anhydrous ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective reagents for the reduction of carboxylic acids to alcohols and can offer greater selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com
In a related context, the reduction of a carbon-carbon double bond within a side chain attached to a pyrazole ring has been demonstrated. For instance, 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acids have been successfully reduced to the corresponding propanoic acids using diimide (generated in situ from hydrazine (B178648) hydrate (B1144303) and an oxidizing agent) or through catalytic hydrogenation with palladium on charcoal (Pd-C). researchgate.net This highlights a method for the synthesis of the saturated propanoic acid side chain from an unsaturated precursor.
Table 2: Reagents for the Reduction of Carboxylic Acids
| Reducing Agent | Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | 1. Anhydrous ether (e.g., THF, diethyl ether) 2. Acidic workup (e.g., dilute H₂SO₄) |
| Borane-tetrahydrofuran (BH₃-THF) | Primary alcohol | Anhydrous THF |
| Diimide (N₂H₂) | Saturated alkane (from alkene) | Generated in situ (e.g., from hydrazine and H₂O₂) |
| Palladium on charcoal (Pd/C) | Saturated alkane (from alkene) | H₂ gas or a hydrogen donor (e.g., ammonium (B1175870) formate) |
The alkyl portion of the propanoic acid side chain can also be functionalized, most notably at the α-carbon (the carbon atom adjacent to the carboxylic acid group). A classic and effective method for this is the Hell-Volhard-Zelinsky (HVZ) reaction, which introduces a halogen (typically bromine or chlorine) at the α-position of a carboxylic acid. youtube.com
The HVZ reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). youtube.com The reaction proceeds through the in situ formation of an acyl halide, which then enolizes. This enol form subsequently reacts with the halogen to afford the α-halogenated acyl halide. In the final step, this intermediate reacts with the carboxylic acid starting material to generate the α-halogenated carboxylic acid product and regenerate the acyl halide intermediate, thus continuing the catalytic cycle. youtube.com
The resulting α-halo acid is a versatile synthetic intermediate. The halogen can be displaced by a variety of nucleophiles, such as ammonia to form α-amino acids, hydroxide (B78521) to form α-hydroxy acids, or cyanide, which can be further hydrolyzed to form dicarboxylic acids. This opens up numerous possibilities for extending and diversifying the structure of the propanoic acid side chain. libretexts.org
Table 3: The Hell-Volhard-Zelinsky (HVZ) Reaction
| Feature | Description |
| Reaction Type | α-Halogenation of a carboxylic acid |
| Reagents | Halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃) |
| Position of Functionalization | α-carbon of the carboxylic acid |
| Product | α-Halogenated carboxylic acid |
| Significance | Provides a versatile intermediate for further nucleophilic substitution reactions |
Academic and Research Applications of 3 4 Fluoro 1h Pyrazol 1 Yl Propanoic Acid As a Chemical Intermediate
Building Block for Novel Heterocyclic Compounds
The structure of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid makes it an ideal starting point for the synthesis of more complex molecular architectures. Pyrazole (B372694) derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a multitude of biologically active compounds. nih.govnih.govnih.gov The propanoic acid moiety provides a reactive handle for a variety of chemical transformations, enabling the extension of the molecular framework.
The dual functionality of the pyrazole ring and the carboxylic acid group allows this compound to serve as a precursor for constructing pyrazole-fused heterocyclic systems. nih.gov The carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. For instance, after converting the carboxylic acid to an amine, a subsequent reaction could lead to the formation of a pyrazolo-pyrimidine or pyrazolo-diazepine core, which are important skeletons in drug discovery. The synthesis of such fused systems often relies on the strategic placement of reactive groups that can cyclize to form a new ring fused to the initial pyrazole structure. nih.gov
The propanoic acid side chain is the primary site for derivatization, enabling the synthesis of a wide array of substituted pyrazoles. nih.govnih.gov The carboxylic acid can readily undergo standard organic reactions to create a diverse library of compounds for screening and research purposes.
Key transformations include:
Amide Formation: Coupling the carboxylic acid with various primary or secondary amines yields a diverse range of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov
Esterification: Reaction with different alcohols produces corresponding esters, which can alter the compound's solubility and pharmacokinetic properties.
Reduction: The carboxylic acid can be reduced to an alcohol, which can then be used in further synthetic steps, such as ether formation or conversion to a leaving group for nucleophilic substitution.
Friedel-Crafts Acylation: The carboxylic acid can be converted to an acyl chloride and used in Friedel-Crafts reactions to attach the pyrazole moiety to other aromatic systems. mdpi.com
These derivatizations allow researchers to systematically modify the compound's properties, which is fundamental in the development of new therapeutic agents and other functional molecules. nih.govnih.gov
Interactive Table: Potential Derivatization Reactions
| Reagent | Reaction Type | Resulting Functional Group | Potential Application Area |
| Substituted Amine (e.g., Aniline) | Amide Coupling | N-Substituted Propionamide | Medicinal Chemistry, SAR studies |
| Alcohol (e.g., Ethanol) | Fischer Esterification | Ethyl Propionate Ester | Prodrug synthesis, Material Science |
| Lithium Aluminum Hydride (LiAlH4) | Reduction | Propanol | Intermediate for further synthesis |
| Thionyl Chloride (SOCl2), then Benzene/AlCl3 | Friedel-Crafts Acylation | Propiophenone | Synthesis of complex molecules |
Role in the Design of Chemical Probes for Academic Research
Chemical probes are essential tools for studying biological systems. The 4-fluoropyrazole moiety is a desirable feature in such probes. The fluorine atom can serve as a reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique with a low background signal in biological samples. Furthermore, the pyrazole structure is found in many kinase inhibitors and other biologically active molecules, making it a suitable scaffold for designing probes that target specific proteins. nih.gov
The propanoic acid side chain can be used to attach linker groups, which can then be connected to reporter tags (like fluorescent dyes or biotin) or to photo-affinity labels for identifying protein targets. This modular design allows for the creation of highly specific tools for chemical biology research.
Utility in Exploring Organic Reaction Mechanisms
While no specific studies have been identified that use this compound for this purpose, its structure lends itself to the investigation of various reaction mechanisms. For example, the fluorinated pyrazole ring can influence the electronic nature of the propanoic acid side chain. Researchers could use this compound as a substrate to study how the electron-withdrawing nature of the fluoropyrazole ring affects the rates and outcomes of reactions involving the carboxylic acid group. The fluorine atom also provides a useful spectroscopic handle for monitoring reaction progress and characterizing intermediates. olemiss.edu
Application in Material Science Research
The rigid, aromatic pyrazole core combined with the reactive carboxylic acid group makes this compound a potential building block for functional materials. The carboxylic acid can be used to incorporate the fluoropyrazole unit into polymers, metal-organic frameworks (MOFs), or liquid crystals.
Polymers: The compound could be converted into a monomer (e.g., an acrylate (B77674) or styrene (B11656) derivative) and polymerized. The resulting polymer would feature fluoropyrazole units as pendant groups, which could impart specific properties such as thermal stability, altered refractive index, or specific binding capabilities.
Metal-Organic Frameworks (MOFs): As a carboxylic acid, it can act as an organic linker to coordinate with metal ions, forming porous MOF structures. The fluorine atoms within the pores could be used to tune the framework's properties for applications in gas storage or catalysis.
Interactive Table: Potential Material Science Applications
| Material Type | Role of the Compound | Potential Property | Research Field |
| Specialty Polymer | Monomer Precursor | High thermal stability, Specific optical properties | Polymer Chemistry |
| Metal-Organic Framework (MOF) | Organic Linker | Tunable porosity, Gas sorption selectivity | Materials Chemistry |
| Liquid Crystals | Core Component | Mesophase formation | Display Technology |
Q & A
Q. What are the key considerations in designing a synthetic route for 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid?
Answer: The synthesis involves nucleophilic substitution to introduce fluorine at the pyrazole 4-position, followed by coupling with propanoic acid precursors. Key steps include selecting fluorinating agents (e.g., Selectfluor) and optimizing reaction parameters (solvent, temperature) to minimize side products. Purification via recrystallization or column chromatography ensures high purity. Comparative studies of halogenated analogs suggest fluorine’s electronegativity may influence reactivity and stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : 1H and 13C NMR confirm the pyrazole ring substitution and propanoic acid linkage; 19F NMR identifies fluorine position.
- IR : Detects carboxylic acid C=O (1700–1720 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves tautomerism or regiochemical ambiguities in crystalline samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?
Answer: Contradictions often arise from tautomerism (e.g., pyrazole NH tautomeric shifts) or polymorphism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves signal overlaps caused by dynamic exchange.
- Computational IR/Raman Modeling : Matches experimental spectra to predicted vibrational modes.
- Single-Crystal XRD : Definitively confirms regiochemistry and hydrogen-bonding networks, as demonstrated in fluorophenyl-pyrazole structural studies .
Q. What methodologies are recommended for evaluating the enzyme inhibitory potential of derivatives?
Answer:
- In Vitro Assays : Use purified enzymes (e.g., kinases, cyclooxygenases) with fluorescence/colorimetric substrates.
- IC50 Determination : Generate dose-response curves using serial dilutions.
- Molecular Docking : Predict binding interactions using software like AutoDock; validate with mutagenesis studies.
- SAR Analysis : Compare substituent effects on activity, guided by analogs like thiazolidinone-pyrazole hybrids .
Q. How should reaction conditions be optimized to improve yields in pyrazole-propanoic acid coupling?
Answer:
- Coupling Reagents : Screen EDC/HOBt, DCC, or CDI for efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DCM) with additives (e.g., DMAP).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr conventional heating).
- Real-Time Monitoring : Use HPLC/TLC to track intermediate formation and minimize side products .
Q. What strategies address solubility challenges in biological testing?
Answer:
- Salt Formation : Convert to sodium/potassium salts for improved aqueous solubility.
- Co-Solvents : Use DMSO (<1%) or cyclodextrins for in vitro assays.
- Prodrug Design : Synthesize methyl/ethyl esters hydrolyzed in vivo to active acids.
- Surfactant Formulations : Employ polysorbates for hydrophobic derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across structural analogs?
Answer: Discrepancies may arise from assay conditions (e.g., pH, cell lines) or substituent electronic effects. For example:
- Fluoro vs. Chloro Substitution : Fluorine’s electronegativity may enhance target binding but reduce bioavailability.
- Propanoic Acid vs. Ester Derivatives : Esters may show false-negative results due to poor membrane permeability. Validate using orthogonal assays (e.g., SPR for binding affinity, cell-based assays for permeability) .
Structural and Mechanistic Insights
Q. What computational tools are effective for predicting the compound’s reactivity?
Answer:
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Answer: Fluorine increases:
- Electron-Withdrawing Effects : Stabilizes the pyrazole ring, altering tautomeric equilibria.
- Lipophilicity : LogP increases compared to non-fluorinated analogs, impacting membrane permeability.
- Metabolic Stability : Reduces susceptibility to cytochrome P450 oxidation, as seen in fluorinated pharmaceuticals .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
